molecular formula C7H6O5-2 B1261027 2-Oxohept-4-ene-1,7-dioate

2-Oxohept-4-ene-1,7-dioate

Cat. No. B1261027
M. Wt: 170.12 g/mol
InChI Key: ICGKEQXHPZUYSF-OWOJBTEDSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxohept-4-ene-1,7-dioate is a dicarboxylic acid dianion obtained by deprotonation of the carboxy groups of 2-oxohept-4-ene-1,7-dioic acid;  major species at pH 7.3. It is a conjugate base of a 2-oxohept-4-ene-1,7-dioic acid. It is a tautomer of a 2-hydroxyhepta-2,4-dienedioate.

Scientific Research Applications

  • Enzymatic Function and Pathways

    • 2-Oxohept-4-ene-1,7-dioate hydratase from Escherichia coli C plays a vital role in converting 2-oxo-hept-4-ene-1,7-dioate to 2-oxo-4-hydroxy-hepta-1,7-dioate, a critical step in the homoprotocatechuate meta-fission pathway. This pathway is essential for the organism to utilize aromatic amino acids as carbon and energy sources. The enzyme uses magnesium as a cofactor and shows distinct kinetic and stereochemical behaviors in the hydration reaction (Burks, Johnson, & Whitman, 1998).
    • In another study, enzymes involved in the 4-hydroxyphenylacetate catabolic pathway of Escherichia coli were identified and purified, showing that 5-carboxymethyl-2-oxo-hex-3-ene-1,5-dioate undergoes isomerisation and decarboxylation processes, highlighting the compound's role in microbial metabolic pathways (Garrido-Peritierra & Cooper, 2005).
  • Applications in Organic Synthesis

    • The compound has been utilized in the asymmetric synthesis of long-chain polypropionate fragments and analogs. This application is significant in the context of creating optically active polycyclic systems (Marchionni, Vogel, & Roversi, 1996).
    • An organocatalytic double Michael reaction of 7-oxohept-2-enoate and nitrostyrene has been demonstrated, leading to highly functionalized cyclohexane carboesters. These compounds are intermediates in synthesizing complex organic molecules like α- and β-lycorane (Hong, Nimje, Wu, & Sadani, 2008).
  • Mechanistic Insights in Biochemical Reactions

    • The contribution of the substrate’s carboxylate group in the mechanism of 4-oxalocrotonate tautomerase was studied, providing insights into the enzyme's catalytic process and substrate interactions. This has broader implications for understanding enzyme mechanisms and designing enzyme inhibitors or mimics (Lian et al., 1998).
  • Studies on Related Compounds and Reactions

    • Research on related compounds, such as reactions of dialkyl 4-bromo-2,2-dimethyl-3-oxohexane-1,6-dioates with zinc and aromatic aldehydes, expands the understanding of the chemical properties and reactivity of compounds in the same family (Shchepin et al., 2007).
  • Temperature Dependent Reactions

    • A study on temperature-dependent stereochemistry in enantioselective conjugate amine additions sheds light on the dynamic nature of chemical reactions involving related compounds, which can be critical for designing temperature-sensitive synthesis processes (Sibi, Gorikunti, & Liu, 2002).

properties

Product Name

2-Oxohept-4-ene-1,7-dioate

Molecular Formula

C7H6O5-2

Molecular Weight

170.12 g/mol

IUPAC Name

(E)-6-oxohept-3-enedioate

InChI

InChI=1S/C7H8O5/c8-5(7(11)12)3-1-2-4-6(9)10/h1-2H,3-4H2,(H,9,10)(H,11,12)/p-2/b2-1+

InChI Key

ICGKEQXHPZUYSF-OWOJBTEDSA-L

Isomeric SMILES

C(/C=C/CC(=O)[O-])C(=O)C(=O)[O-]

Canonical SMILES

C(C=CCC(=O)[O-])C(=O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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